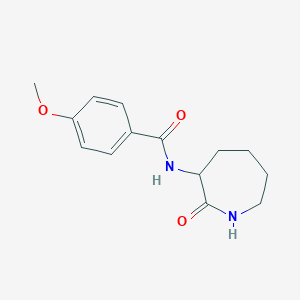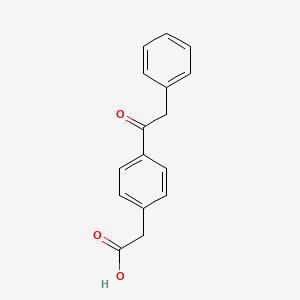
2-(Trifluoromethoxy)naphthalene-7-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)naphthalene-7-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)naphthalene-7-boronic acid typically involves the borylation of 2-(Trifluoromethoxy)naphthalene. This process can be achieved through various methods, including the use of boronic acid derivatives and transition metal catalysts. One common approach is the palladium-catalyzed borylation, which involves the reaction of 2-(Trifluoromethoxy)naphthalene with a boron reagent under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-7-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)naphthalene-7-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-boronic acid primarily involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules under mild conditions .
Comparación Con Compuestos Similares
- 2-Naphthylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 2-(Trifluoromethoxy)naphthalene-7-boronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring electron-withdrawing groups. Compared to other boronic acids, it offers enhanced reactivity and selectivity in certain coupling reactions .
Propiedades
Fórmula molecular |
C11H8BF3O3 |
|---|---|
Peso molecular |
255.99 g/mol |
Nombre IUPAC |
[7-(trifluoromethoxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-4-2-7-1-3-9(12(16)17)5-8(7)6-10/h1-6,16-17H |
Clave InChI |
FOCOSPUITZQZJF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C=CC(=C2)OC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
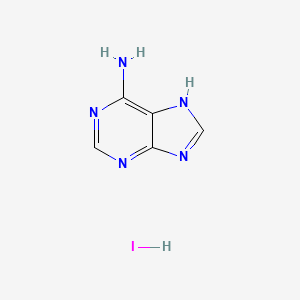
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)

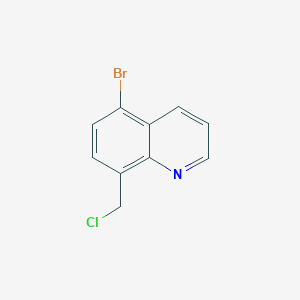

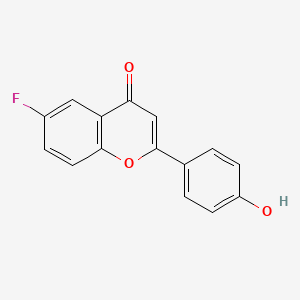
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
